![molecular formula C23H27NO5 B2679972 N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide CAS No. 442657-84-3](/img/structure/B2679972.png)

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

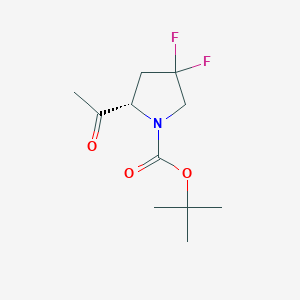

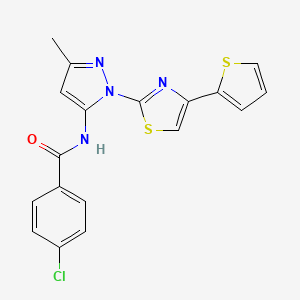

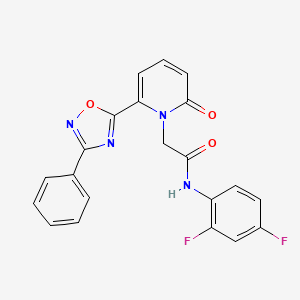

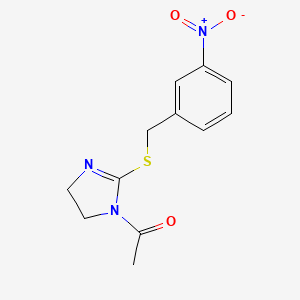

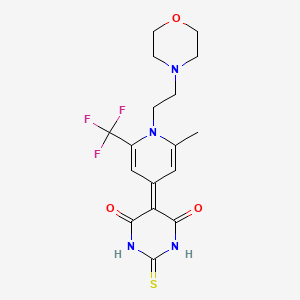

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry has explored the synthesis and properties of adamantane derivatives, highlighting their unique structural and chemical characteristics. For instance, studies have developed synthetic pathways for creating adamantane-containing compounds, such as ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides, showcasing the versatility of adamantane in organic synthesis (D’yachenko, Burmistrov, & Butov, 2019).

Applications in Material Science

Adamantane derivatives have been investigated for their potential applications in material science. For example, research into polyamide-imides containing pendent adamantyl groups elucidated the thermal and mechanical properties of these polymers, demonstrating their high thermal stability and potential for use in high-performance materials (Liaw & Liaw, 2001).

Catalytic and Chemical Reactions

The role of adamantane derivatives in catalytic and chemical reactions has been a topic of significant interest. Studies have shown that these compounds can act as ligands in metal complexes, influencing the stoichiometry and structure of the complexes and affecting their catalytic activity. For instance, N-adamantyl-2-aminopyridines have been used to form aminopyridinato complexes with zirconium, which demonstrated stability and potential application in polymerization catalysis (Morton, O'Shaughnessy, & Scott, 2000).

Medicinal Chemistry Applications

In medicinal chemistry, adamantane derivatives have been studied for their receptor binding activities and potential therapeutic applications. Although the request specifically excludes drug use and side effects, it's worth noting that these compounds have been explored for their interactions with various biological targets, contributing to the understanding of structure-activity relationships in drug design. Research on adamantyl aryl- and heteroarylpiperazines has revealed insights into their serotonin receptor activities, demonstrating the broad applicability of adamantane derivatives in medicinal chemistry (Abou-Gharbia et al., 1999).

properties

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-27-19-4-2-3-17-10-18(22(26)29-20(17)19)21(25)24-5-6-28-23-11-14-7-15(12-23)9-16(8-14)13-23/h2-4,10,14-16H,5-9,11-13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVLJGXWUFCCFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2679890.png)

![1-{[1-(2-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2679892.png)

![N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2679902.png)

![N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide](/img/structure/B2679905.png)

![6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one](/img/structure/B2679906.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide](/img/structure/B2679909.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2679910.png)